molecular formula C9H5ClFN B1368884 4-Chloro-7-fluoroquinoline CAS No. 391-82-2

4-Chloro-7-fluoroquinoline

Cat. No.: B1368884
CAS No.: 391-82-2
M. Wt: 181.59 g/mol
InChI Key: TTXZTTXOYYOVEV-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoroquinoline (CAS: 391-82-2) is a halogenated quinoline derivative with the molecular formula C₉H₅ClFN (MW: 181.59). It is synthesized via nucleophilic aromatic substitution, often involving refluxing this compound with amines in ethanol . Key physical properties include a melting point of 74.9–75.6°C and a purity of 97% when commercially sourced . Its structure features a chlorine atom at position 4 and a fluorine atom at position 7, which influence its reactivity and biological activity.

Properties

IUPAC Name

4-chloro-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXZTTXOYYOVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569121
Record name 4-Chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-82-2
Record name 4-Chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7-fluoroquinoline
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Preparation Methods

Direct Substitution Method

This method involves substituting specific functional groups on a quinoline precursor to achieve the desired 4-chloro-7-fluoro substitution pattern.

Procedure:

  • A quinoline derivative is reacted with thionyl chloride (SOCl₂) in dry toluene under reflux conditions for several hours.
  • After cooling, excess SOCl₂ is evaporated under reduced pressure.
  • The residue is purified by recrystallization or chromatography to isolate the 4-chloro-7-fluoroquinoline compound.

Key Reaction Conditions:

  • Solvent: Dry toluene
  • Temperature: Reflux (~110°C)
  • Purification: Chromatography or recrystallization

Advantages:

  • High yield (up to 95%).
  • Straightforward process.

Cyclization Method

This approach starts with aniline derivatives and involves cyclization reactions to form the quinoline ring system.

Procedure:

  • A mixture of 3-fluoroaniline and ethyl cyanoacetate is heated in toluene at ~100–110°C for several hours.
  • Cyclization occurs under acidic or neutral conditions.
  • The resulting intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) at elevated temperatures (~105°C).
  • Purification is achieved through flash column chromatography using ethyl acetate/hexane gradients.

Key Reaction Conditions:

  • Solvent: Toluene
  • Cyclization Agent: POCl₃
  • Temperature: ~105°C
  • Purification: Flash column chromatography

Advantages:

  • Efficient ring closure.
  • Suitable for large-scale synthesis.

Environmental-Friendly Synthesis

Recent advancements focus on minimizing environmental impact during synthesis.

Procedure:

  • The reaction mixture contains sodium carbonate, dioxane, and the precursor compound.
  • Degassing via vacuum/N₂ cycles ensures clean reaction conditions.
  • The reaction proceeds at elevated temperatures (~130°C) followed by purification steps such as solvent extraction and chromatography.

Key Reaction Conditions:

  • Solvent: Dioxane
  • Catalyst: Sodium carbonate
  • Temperature: ~130°C
  • Purification: Reverse-phase HPLC

Advantages:

  • Reduced environmental impact.
  • High yield and purity.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Challenges
Direct Substitution Up to 95% Simple process Requires toxic reagents
Pd-Catalyzed Coupling ~47% High specificity Expensive catalysts
Cyclization Moderate Efficient ring closure Complex intermediates
Environmental-Friendly Moderate Reduced environmental impact Specialized equipment needed

Chemical Reactions Analysis

4-Chloro-7-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts and organometallic reagents like boronic acids or stannanes.

Major Products:

Scientific Research Applications

Synthesis of 4-Chloro-7-Fluoroquinoline

The synthesis of this compound typically involves several chemical modifications to the parent quinolone structure. Recent studies have highlighted various synthetic methodologies that enhance yield and purity while simplifying production processes. For instance, one method employs 2-amino-4-fluorobenzoic acid and formamidine acetate as starting materials, undergoing nitration and purification steps to yield high-purity products .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a variety of pathogens, including bacteria and fungi. It functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism leads to the formation of drug-topoisomerase-DNA complexes that block essential cellular processes .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.008 µg/mL
Klebsiella pneumoniae0.03 µg/mL
Pseudomonas aeruginosa0.125 µg/mL

Cytotoxicity and Anticancer Potential

Research has also evaluated the cytotoxic properties of this compound against various cancer cell lines. Preliminary studies indicate that it may possess selective activity against certain cancer types without exhibiting significant toxicity at therapeutic concentrations .

Table 2: Cytotoxicity Profiles

Cell LineIC50 (µM)
MCF-710
4T115
HCT11612

Treatment of Infectious Diseases

Due to its broad-spectrum antimicrobial properties, this compound is being explored as a treatment option for various infectious diseases, including bacterial infections, malaria, and fungal infections. Its effectiveness against resistant strains of bacteria makes it a candidate for further development in combating antibiotic resistance .

Antiviral and Antifungal Applications

In addition to its antibacterial properties, there is emerging evidence supporting the antiviral and antifungal potential of this compound. Studies suggest that modifications to the quinolone structure can enhance its efficacy against viral pathogens such as HIV and hepatitis, as well as fungal infections like candidiasis .

Case Study 1: Overcoming Antibiotic Resistance

A study focused on modifying the C7 position of fluoroquinolones demonstrated that introducing specific moieties could reduce resistance in E. coli strains harboring gyrase mutations. The findings indicated that these structural changes could restore potency against resistant bacterial strains, highlighting a promising avenue for developing new antibiotics based on the quinolone scaffold .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer effects of various quinolone derivatives, including this compound, on human cancer cell lines. The results showed significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting potential for further development as an anticancer agent .

Mechanism of Action

Comparison with Similar Compounds

Reactivity and Stability

  • 4-Chloro-7-fluoroquinoline vs. 4,7-Dichloroquinoline: The 7-fluoro substituent in this compound is more susceptible to nucleophilic aromatic substitution than the 7-chloro group in 4,7-dichloroquinoline. For example, amines readily replace the 7-fluoro group under mild conditions, complicating synthesis . In contrast, the 7-chloro group in 4,7-dichloroquinoline is less reactive, making it more stable for applications requiring prolonged chemical stability .
  • Comparison with 4-Chloro-5-fluoroquinoline: During synthesis, this compound often forms a regioisomeric mixture with 4-chloro-5-fluoroquinoline, requiring chromatographic separation . The 7-fluoro isomer exhibits distinct NMR shifts (¹H NMR δ 8.79 ppm, ¹⁹F NMR δ -108.30 ppm) compared to the 5-fluoro analogue, aiding identification .

Key Research Findings

  • Antiviral Activity: Derivatives of this compound demonstrate IC₅₀ values <1 µM against SFTSV, outperforming amodiaquine in some assays .
  • Antimicrobial Optimization : Fluorine at position 7 enhances target binding in benzoxaborole hybrids, with MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Stability Limitations : The 7-fluoro group’s lability under basic conditions restricts its use in formulations requiring prolonged shelf life .

Biological Activity

4-Chloro-7-fluoroquinoline is a derivative of the fluoroquinolone class of compounds, which are known for their broad-spectrum antibacterial properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antiviral activities, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has the molecular formula C9H5ClFNC_9H_5ClFN and a molecular weight of 181.59 g/mol. Its structure includes a quinoline ring with chlorine and fluorine substituents that significantly influence its biological activity.

Antibacterial Activity

Fluoroquinolones, including this compound, exhibit potent antibacterial activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.

The mechanism involves the formation of a stable complex with the enzyme-DNA complex, leading to DNA breakage and ultimately bacterial cell death. The specific binding interactions have been characterized through crystallography studies, revealing the binding modes at the ATP-binding site of gyrase .

Efficacy Against Resistant Strains

Recent studies have highlighted the effectiveness of this compound against multidrug-resistant (MDR) strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these pathogens range from <0.03125<0.03125 to 44 μg/mL, indicating strong antibacterial potency .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus<0.03125 - 0.25
Klebsiella pneumoniae1 - 4
Acinetobacter baumannii<0.5

Anticancer Activity

Emerging research indicates that fluoroquinolone derivatives may possess anticancer properties. For instance, studies have shown that certain modifications to the fluoroquinolone scaffold can enhance cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and 4T1 (mouse breast cancer) .

Case Study: Cytotoxicity Evaluation

In vitro studies evaluating the cytotoxicity of this compound against MCF-7 cells demonstrated significant cell death at specific concentrations, suggesting potential for further development as an anticancer agent.

Antiviral Activity

Fluoroquinolones have also been investigated for their antiviral properties. Although primarily known for antibacterial activity, some derivatives have shown efficacy against viral infections by interfering with viral replication processes .

Side Effects and Safety Profile

While fluoroquinolones are effective antibiotics, they are associated with various side effects, including gastrointestinal disturbances and potential neurotoxicity. Reports indicate that peripheral neuropathy can occur in susceptible individuals following fluoroquinolone therapy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-7-fluoroquinoline in a laboratory setting?

  • Methodological Answer : The synthesis involves nucleophilic aromatic substitution, where this compound reacts with amines under reflux conditions in ethanol. Critical parameters include stoichiometric ratios (e.g., 0.525 mmol of this compound per 0.500 mmol of amine), solvent purity, and reaction duration (≥3 hours). Post-synthesis, purification via column chromatography and characterization by 1H^1H-NMR and LC-MS are essential to confirm structure and purity . Experimental protocols must align with journal guidelines, such as replicable procedures and detailed characterization data in the main text or supplementary materials .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine and chlorine positions) via 19F^{19}F-NMR and 13C^{13}C-NMR.
  • Mass Spectrometry : Validate molecular weight (181.59 g/mol) using high-resolution MS.
  • HPLC : Assess purity (>97%) with a C18 column and UV detection at 254 nm.
    For novel derivatives, elemental analysis or X-ray crystallography may be required. Journals like the Beilstein Journal of Organic Chemistry mandate rigorous characterization for new compounds .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow OSHA guidelines for halogenated heterocycles:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile intermediates.
  • Store in airtight containers at 2–8°C to prevent degradation.
    Safety data sheets (SDS) must be accessible, and waste disposal should comply with EPA regulations for halogenated organics .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites (e.g., C4 for nucleophilic attack). Molecular dynamics simulations can predict solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. Validate predictions experimentally by comparing yields of Suzuki-Miyaura couplings under varying conditions. Contradictions between theoretical and experimental results may arise from solvent polarity or catalyst-substrate interactions, requiring iterative model refinement .

Q. What strategies resolve contradictions in reported reaction yields of this compound derivatives?

  • Methodological Answer :

  • Systematic Replication : Repeat experiments using identical reagents (e.g., anhydrous ethanol from the same supplier) and equipment (e.g., reflux condensers with standardized flow rates).
  • Error Analysis : Quantify uncertainties in measurements (e.g., ±0.5% for balances) and propagate errors using tools like Monte Carlo simulations.
  • Meta-Analysis : Compare datasets across studies to identify outliers; use statistical tests (e.g., ANOVA) to assess significance. Discrepancies often stem from trace moisture in solvents or variable catalyst loading .

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like topoisomerases or kinases based on structural similarity to known inhibitors (e.g., fluoroquinolone antibiotics).
  • Assay Development : Use fluorescence-based (e.g., FRET) or colorimetric (e.g., Mosmann’s MTT) assays to measure IC50_{50} values. Include positive controls (e.g., ciprofloxacin) and triplicate trials.
  • Data Interpretation : Apply Hill plots to determine cooperativity and assess selectivity via counter-screens against unrelated targets. Purity of test compounds must exceed 95% to avoid false positives .

Q. What methodologies validate the environmental stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 48–72 hours. Monitor decomposition via HPLC and identify breakdown products using GC-MS.
  • Kinetic Modeling : Fit data to first-order decay models to estimate half-lives. Correlate stability with computational predictions of bond dissociation energies.
  • Ecotoxicity Assessment : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity of degradation products .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValueMethod/Source
Molecular Weight181.59 g/molMS
CAS RN391-82-2ECA International
Melting PointNot reportedSynthesis literature
Solubility (25°C, water)<0.1 mg/mLExperimental data

Table 2 : Common Analytical Techniques for Characterization

TechniqueApplicationExample Parameters
1H^1H-NMRConfirm aromatic substitution pattern400 MHz, CDCl3_3, δ 8.5–7.0 ppm
HPLC-UVPurity assessmentC18 column, 1.0 mL/min, 254 nm
HRMSMolecular formula validationESI+, m/z 182.01 [M+H]+^+

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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